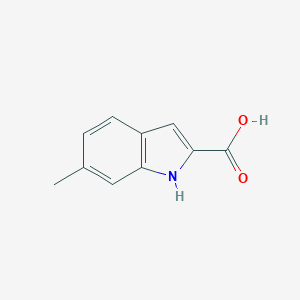

6-Methyl-1H-indole-2-carboxylic acid

Vue d'ensemble

Description

Inhibiteur 8 du facteur d’initiation de la traduction eucaryotique 4A3 (eIF4A3-IN-8) est un inhibiteur de petite molécule qui cible le facteur d’initiation de la traduction eucaryotique 4A3. Le facteur d’initiation de la traduction eucaryotique 4A3 est un composant central du complexe de jonction d’exon, qui joue un rôle crucial dans la régulation de l’expression des gènes en se liant aux ARN messagers épissés. Le facteur d’initiation de la traduction eucaryotique 4A3 est impliqué dans divers processus cellulaires, notamment l’initiation de la traduction, la dégradation des ARN messagers médiée par les non-sens et la régulation de l’épissage alternatif .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’inhibiteur 8 du facteur d’initiation de la traduction eucaryotique 4A3 implique généralement plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions ultérieures pour former le produit final. Les voies de synthèse et les conditions de réaction spécifiques peuvent varier en fonction de la pureté et du rendement désirés du composé. Les techniques couramment utilisées comprennent :

Étape 1 : Préparation de composés intermédiaires par le biais de réactions telles que la substitution nucléophile, la condensation et la cyclisation.

Étape 2 : Purification des intermédiaires à l’aide de techniques telles que la chromatographie sur colonne et la recristallisation.

Méthodes de production industrielle

La production industrielle de l’inhibiteur 8 du facteur d’initiation de la traduction eucaryotique 4A3 implique l’augmentation des méthodes de synthèse en laboratoire pour produire de plus grandes quantités du composé. Cela nécessite généralement l’optimisation des conditions de réaction, des techniques de purification et des mesures de contrôle de la qualité pour garantir la cohérence et la reproductibilité. Les méthodes courantes de production industrielle comprennent les procédés discontinus et en flux continu, ainsi que l’utilisation d’équipements de synthèse automatisés .

Analyse Des Réactions Chimiques

Types de réactions

L’inhibiteur 8 du facteur d’initiation de la traduction eucaryotique 4A3 peut subir diverses réactions chimiques, notamment :

Oxydation : Réactions impliquant l’ajout d’oxygène ou l’élimination d’hydrogène.

Réduction : Réactions impliquant l’ajout d’hydrogène ou l’élimination d’oxygène.

Substitution : Réactions où un groupe fonctionnel est remplacé par un autre.

Condensation : Réactions où deux molécules se combinent pour former une molécule plus importante avec la perte d’une petite molécule, comme l’eau.

Réactifs et conditions courants

Les réactifs et les conditions courants utilisés dans les réactions de l’inhibiteur 8 du facteur d’initiation de la traduction eucaryotique 4A3 comprennent :

Agents oxydants : Tels que le permanganate de potassium et le peroxyde d’hydrogène.

Agents réducteurs : Tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium.

Catalyseurs : Tels que le palladium sur charbon et l’oxyde de platine.

Solvants : Tels que le dichlorométhane, l’éthanol et le diméthylsulfoxyde.

Principaux produits formés

Les principaux produits formés à partir des réactions de l’inhibiteur 8 du facteur d’initiation de la traduction eucaryotique 4A3 dépendent des conditions de réaction et des réactifs spécifiques utilisés. Les produits courants comprennent les dérivés oxydés ou réduits, les composés substitués et les produits de condensation .

Applications de recherche scientifique

L’inhibiteur 8 du facteur d’initiation de la traduction eucaryotique 4A3 a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme un composé outil pour étudier le rôle du facteur d’initiation de la traduction eucaryotique 4A3 dans diverses réactions et processus chimiques.

Biologie : Employé dans la recherche pour étudier la fonction du facteur d’initiation de la traduction eucaryotique 4A3 dans les processus cellulaires tels que l’initiation de la traduction, l’épissage de l’ARN messager et la dégradation des ARN messagers médiée par les non-sens.

Médecine : Exploré comme un agent thérapeutique potentiel pour le traitement des maladies associées à une expression génétique dysrégulée, telles que le cancer et les maladies neurodégénératives.

Industrie : Utilisé dans le développement de nouveaux médicaments et stratégies thérapeutiques ciblant le facteur d’initiation de la traduction eucaryotique 4A3

Applications De Recherche Scientifique

Antiviral Properties

Recent studies have highlighted the potential of indole-2-carboxylic acid derivatives, including 6-Methyl-1H-indole-2-carboxylic acid, as inhibitors of HIV-1 integrase. Integrase is a crucial enzyme in the HIV lifecycle that facilitates the integration of viral DNA into the host genome.

- Mechanism of Action : The indole core and the carboxyl group of these compounds chelate with magnesium ions in the active site of integrase, which is essential for its activity. Structural optimizations have led to derivatives exhibiting enhanced inhibitory effects against integrase:

- Binding Interactions : The binding mode analyses revealed that modifications at the C3 and C6 positions of the indole core improved interactions with viral DNA through π-stacking and chelation with metal ions .

Synthesis and Derivative Development

The synthesis of this compound involves several steps, often starting from simpler indole derivatives. The following table summarizes some synthetic routes and derivatives:

| Compound | Synthetic Route | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | Direct synthesis from indole | N/A | Base compound for derivatives |

| Compound 20a | Structural optimization from base | 0.13 | Enhanced integrase inhibition |

| Compound 17a | Modification at C6 position | 3.11 | Strong binding to viral DNA |

Case Study 1: HIV Integrase Inhibition

A study published in Molecules explored various indole derivatives, including this compound, as potential HIV integrase inhibitors. The researchers synthesized multiple derivatives and evaluated their biological activities using an HIV integrase assay kit.

- Findings : All synthesized compounds exhibited better integrase inhibitory activities than the parent compound, with structural modifications leading to significant improvements in efficacy .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the SAR of indole derivatives to identify key structural features that enhance antiviral activity.

Mécanisme D'action

L’inhibiteur 8 du facteur d’initiation de la traduction eucaryotique 4A3 exerce ses effets en se liant au facteur d’initiation de la traduction eucaryotique 4A3 et en inhibant son activité. Cette inhibition perturbe la fonction du complexe de jonction d’exon, conduisant à des altérations de l’expression des gènes et du traitement de l’ARN messager. Les cibles moléculaires et les voies impliquées dans le mécanisme d’action de l’inhibiteur 8 du facteur d’initiation de la traduction eucaryotique 4A3 comprennent :

Facteur d’initiation de la traduction eucaryotique 4A3 : La principale cible de l’inhibiteur.

Complexe de jonction d’exon : Un complexe multiprotéique impliqué dans l’épissage de l’ARN messager et la dégradation des ARN messagers médiée par les non-sens.

Voie PI3K-AKT-ERK1/2-P70S6K : Une voie de signalisation qui est influencée par l’activité du facteur d’initiation de la traduction eucaryotique 4A3 et est impliquée dans la prolifération, la survie et le métabolisme cellulaires

Comparaison Avec Des Composés Similaires

L’inhibiteur 8 du facteur d’initiation de la traduction eucaryotique 4A3 peut être comparé à d’autres composés similaires qui ciblent le facteur d’initiation de la traduction eucaryotique 4A3 ou des protéines apparentées. Certains de ces composés similaires comprennent :

Hippuristanol : Un produit naturel qui inhibe le facteur d’initiation de la traduction eucaryotique 4A en se liant à son domaine hélicase de l’ARN.

Pateamine A : Un produit naturel marin qui cible le facteur d’initiation de la traduction eucaryotique 4A et perturbe sa fonction.

Rocaglates : Une classe de produits naturels qui inhibent le facteur d’initiation de la traduction eucaryotique 4A en stabilisant son interaction avec l’ARN

L’inhibiteur 8 du facteur d’initiation de la traduction eucaryotique 4A3 est unique dans son ciblage spécifique du facteur d’initiation de la traduction eucaryotique 4A3, ce qui en fait un outil précieux pour étudier le rôle de cette protéine dans divers processus cellulaires et pour développer des stratégies thérapeutiques potentielles.

Activité Biologique

6-Methyl-1H-indole-2-carboxylic acid (CAS No. 18474-59-4) is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its indole structure, which is known for its ability to interact with various biological targets. The compound features a methyl group at the 6-position and a carboxylic acid functional group at the 2-position, which significantly influence its biological properties.

The biological activity of this compound is primarily attributed to its ability to bind with high affinity to multiple receptors. Notably, it has been shown to inhibit the strand transfer activity of HIV-1 integrase, a crucial enzyme in the viral replication process. The binding involves chelation with magnesium ions within the active site of the integrase, which is essential for its enzymatic function .

Antiviral Activity

Research indicates that indole derivatives, including this compound, exhibit significant antiviral properties. A study highlighted that derivatives of indole-2-carboxylic acid effectively inhibited HIV-1 integrase with IC50 values ranging from 12.41 μM to 47.44 μM . Specifically, structural optimizations have led to derivatives with enhanced inhibitory effects, such as compound 20a , which demonstrated an IC50 value of 0.13 μM against integrase .

Anticancer Activity

The anticancer potential of indole derivatives has also been explored. For instance, compounds related to this compound have shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated their ability to induce apoptosis in cancer cell lines by modulating key regulatory proteins such as p53 and Bax .

Case Studies and Research Findings

| Compound | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | HIV-1 Integrase | 32.37 | |

| Compound 20a | HIV-1 Integrase | 0.13 | |

| Indole Derivative | MCF-7 Breast Cancer Cells | GI50: 501.26 |

Pharmacokinetics

The pharmacokinetics of indole derivatives can vary widely based on their structural modifications and environmental factors such as pH and temperature. These factors significantly impact their bioavailability and therapeutic efficacy.

Propriétés

IUPAC Name |

6-methyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-2-3-7-5-9(10(12)13)11-8(7)4-6/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGSVVHFMZASJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390349 | |

| Record name | 6-Methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18474-59-4 | |

| Record name | 6-Methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.